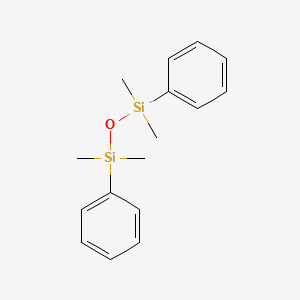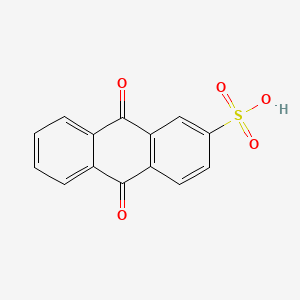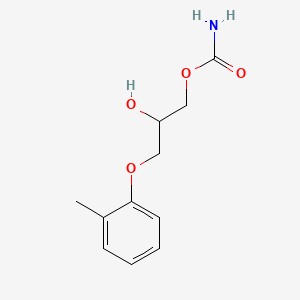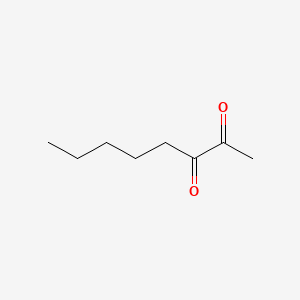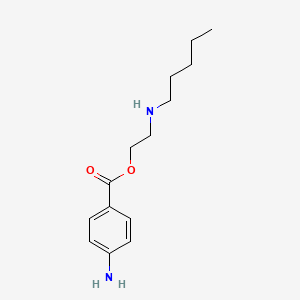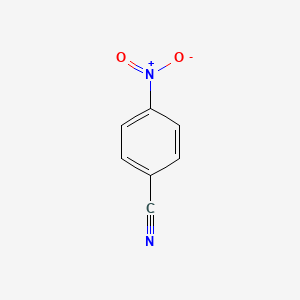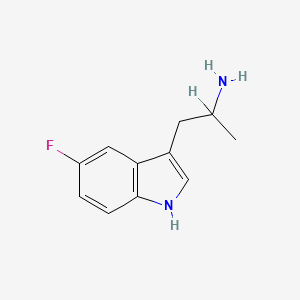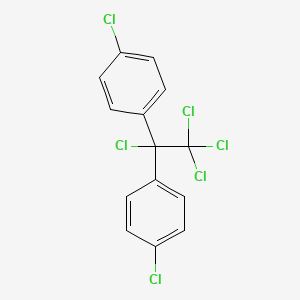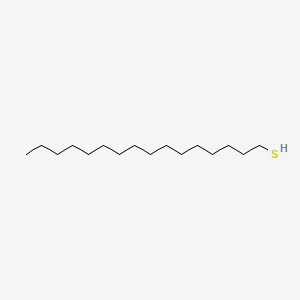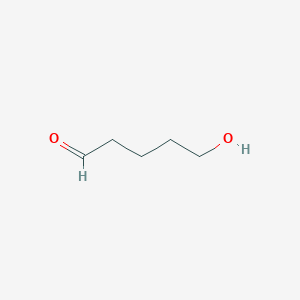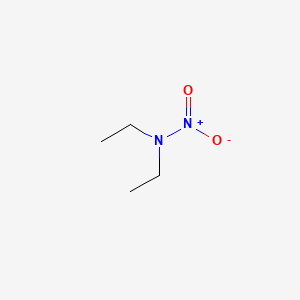![molecular formula C11H7BrN2 B1214671 7-溴-9H-吡啶并[3,4-b]吲哚 CAS No. 88704-40-9](/img/structure/B1214671.png)
7-溴-9H-吡啶并[3,4-b]吲哚
概述
描述
7-bromo-9H-pyrido[3,4-b]indole: is a heterocyclic compound that belongs to the class of pyridoindoles, which are known for their significant biological activities. This compound features a bromine atom at the 7th position of the pyridoindole structure, which can influence its chemical reactivity and biological properties .
科学研究应用
Chemistry: 7-bromo-9H-pyrido[3,4-b]indole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound and its derivatives have shown promise in biological studies due to their potential pharmacological activities. They are investigated for their anticancer, antimicrobial, and antiviral properties .
Industry: In the industrial sector, 7-bromo-9H-pyrido[3,4-b]indole is used in the development of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of functional materials .
生化分析
Biochemical Properties
7-Bromo-9H-pyrido[3,4-b]indole is involved in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, indole derivatives, including 7-bromo-9H-pyrido[3,4-b]indole, have been reported to exhibit inhibitory effects on certain enzymes, thereby modulating biochemical reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of 7-bromo-9H-pyrido[3,4-b]indole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, 7-bromo-9H-pyrido[3,4-b]indole has been observed to affect gene expression, leading to changes in cellular behavior and function . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases.
Molecular Mechanism
The molecular mechanism of 7-bromo-9H-pyrido[3,4-b]indole involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction can result in changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways . Understanding these molecular mechanisms is essential for developing targeted therapies using 7-bromo-9H-pyrido[3,4-b]indole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-9H-pyrido[3,4-b]indole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 7-bromo-9H-pyrido[3,4-b]indole can result in sustained changes in cellular behavior and function . These temporal effects are important for designing experiments and interpreting results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-bromo-9H-pyrido[3,4-b]indole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Studies have shown that indole derivatives can have a threshold effect, where a certain dosage is required to achieve the desired biological activity . Understanding these dosage effects is crucial for determining the safe and effective use of 7-bromo-9H-pyrido[3,4-b]indole in therapeutic applications.
Metabolic Pathways
7-Bromo-9H-pyrido[3,4-b]indole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, indole derivatives have been shown to modulate the activity of enzymes involved in the metabolism of amino acids and other biomolecules . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-bromo-9H-pyrido[3,4-b]indole within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that indole derivatives can be transported across cell membranes and distributed to specific cellular compartments . Understanding these transport and distribution mechanisms is important for developing targeted therapies using 7-bromo-9H-pyrido[3,4-b]indole.
Subcellular Localization
The subcellular localization of 7-bromo-9H-pyrido[3,4-b]indole affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of 7-bromo-9H-pyrido[3,4-b]indole is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-9H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(4-bromophenyl)-4-nitropyridine with triethyl phosphite under nitrogen atmosphere at 110°C for 3 hours. The resulting product is then purified through column chromatography to yield 7-bromo-9H-pyrido[3,4-b]indole .
Industrial Production Methods: While specific industrial production methods for 7-bromo-9H-pyrido[3,4-b]indole are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 7-bromo-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of bases.
Major Products:
Substitution Products: Various substituted pyridoindoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridoindole structure.
Coupling Products: Biaryl compounds formed through coupling reactions.
作用机制
The exact mechanism of action of 7-bromo-9H-pyrido[3,4-b]indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance its binding affinity to these targets, potentially leading to inhibition or modulation of biological pathways .
相似化合物的比较
Harmane: A β-carboline alkaloid with a similar pyridoindole structure but without the bromine substitution.
Norharman: Another β-carboline derivative, differing in the position and type of substituents on the indole ring.
Uniqueness: 7-bromo-9H-pyrido[3,4-b]indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacological agent and its utility in synthetic chemistry .
属性
IUPAC Name |
7-bromo-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQCUUHBSIRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237268 | |
| Record name | Eudistomin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88704-40-9 | |
| Record name | Eudistomin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088704409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudistomin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
